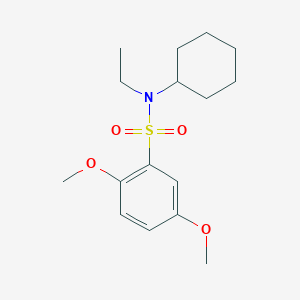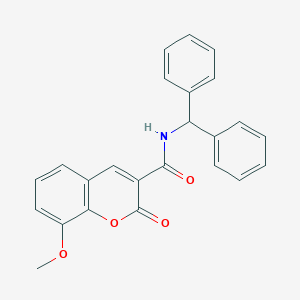
N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BMOC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BMOC belongs to the class of chromene derivatives, which have shown promising results in various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been found to induce apoptosis by activating the caspase cascade. Inflammation is known to be regulated by various signaling pathways, including the nuclear factor-kappaB (NF-kappaB) pathway. N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activation of NF-kappaB, leading to the downregulation of pro-inflammatory cytokines. N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide's antioxidant properties are believed to be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been found to induce cell cycle arrest, apoptosis, and inhibit cell proliferation. Inflammation is known to be linked to various diseases, including cancer, diabetes, and cardiovascular diseases. N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, which may have therapeutic implications in the treatment of these diseases. Moreover, N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide's antioxidant properties may help reduce oxidative stress, which is known to be linked to various diseases, including neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Moreover, N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been found to be stable under various conditions, making it suitable for various biological assays. However, one of the limitations of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its low solubility in aqueous solutions, which may limit its use in some assays.
Zukünftige Richtungen
There are several future directions for the research on N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One of the potential applications of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is in the treatment of cancer. Further research is needed to understand the mechanism of action of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide in cancer cells and to identify its potential targets. Moreover, the use of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide in combination with other anticancer drugs may have synergistic effects. Inflammation is a complex process that involves various signaling pathways. Further research is needed to understand the role of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide in regulating these pathways. Moreover, the use of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide in animal models of inflammation may provide insights into its therapeutic potential. Finally, the use of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide in neurodegenerative diseases, such as Alzheimer's disease, may have therapeutic implications due to its antioxidant properties. Further research is needed to understand the potential of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide in these diseases.
Conclusion
In conclusion, N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has shown potential therapeutic applications in various fields of research. Its synthesis method is relatively simple, and it has been found to be stable under various conditions. N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has various biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and the inhibition of inflammation and oxidative stress. However, its low solubility in aqueous solutions may limit its use in some assays. Future research directions include the use of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide in cancer, inflammation, and neurodegenerative diseases.
Synthesemethoden
The synthesis of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves the reaction of 2-hydroxyacetophenone with benzhydryl chloride in the presence of sodium hydride and N,N-dimethylformamide. The resulting benzhydryl-2-hydroxyacetophenone is then reacted with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of N,N-dimethylformamide and dicyclohexylcarbodiimide. The final product, N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide, is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has shown potential therapeutic applications in various fields of research. In cancer research, N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Eigenschaften
Produktname |
N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
|---|---|
Molekularformel |
C24H19NO4 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
N-benzhydryl-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C24H19NO4/c1-28-20-14-8-13-18-15-19(24(27)29-22(18)20)23(26)25-21(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,21H,1H3,(H,25,26) |
InChI-Schlüssel |
VLLBMJIRJLOXDI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



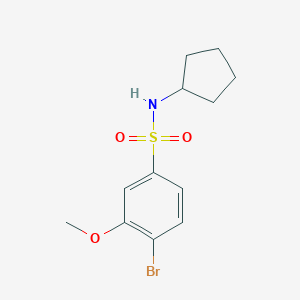

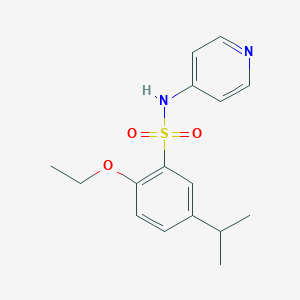
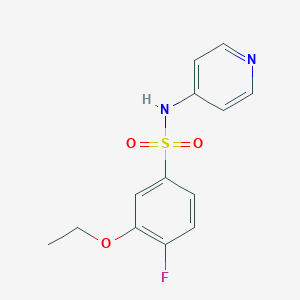

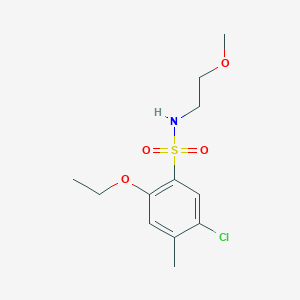


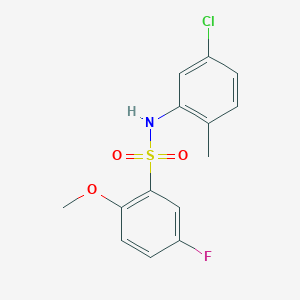
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
